Isopropyl 5-bromopyrazine-2-carboxylate

Description

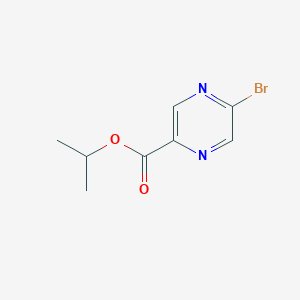

Isopropyl 5-bromopyrazine-2-carboxylate is a halogenated pyrazine derivative featuring a bromine substituent at the 5-position and an isopropyl ester group at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing inhibitors targeting bacterial enzymes like GyrB/ParE . Its structural uniqueness lies in the combination of a bromine atom (enhancing electrophilicity) and a bulky isopropyl ester (influencing lipophilicity and steric interactions).

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

propan-2-yl 5-bromopyrazine-2-carboxylate |

InChI |

InChI=1S/C8H9BrN2O2/c1-5(2)13-8(12)6-3-11-7(9)4-10-6/h3-5H,1-2H3 |

InChI Key |

BBJBPPMMSOBUJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(C=N1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Pyrazine Esters

Methyl 5-Bromopyrazine-2-Carboxylate (CID 27282430)

- Molecular Formula : C₆H₅BrN₂O₂ (vs. C₇H₇BrN₂O₂ for isopropyl analog).

- Lower molecular weight (217.02 g/mol vs. 245.11 g/mol for isopropyl) may improve aqueous solubility but reduce membrane permeability. Used as a precursor in synthesizing pyrrolamide-type GyrB/ParE inhibitors (e.g., compound 13 in , % yield, 96.86% purity) .

Methyl 5-Chloropyrazine-2-Carboxylate (CAS 33332-25-1)

Halogenated Heterocycles with Varying Substituents

5-Bromo-2-cyclopropylpyrimidine (EP 1831 199 B1)

- Structure : Pyrimidine core with bromine at position 5 and cyclopropyl at position 2 .

- Key Differences: Pyrimidine (6-membered ring with two nitrogens) vs.

2-Chloro-5-iodopyrazine

Functionalized Pyrazine Derivatives

Methyl 3-Amino-6-bromopyrazine-2-Carboxylate (CAS 6966-01-4)

- Key Differences: Amino group at position 3 introduces hydrogen-bonding capacity, enhancing target affinity in drug design . Bromine at position 6 (vs. 5 in the isopropyl analog) alters regioselectivity in further functionalization.

Physicochemical Properties

| Property | Isopropyl 5-Bromopyrazine-2-Carboxylate | Methyl 5-Bromopyrazine-2-Carboxylate | 5-Bromo-2-cyclopropylpyrimidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 245.11 | 217.02 | 199.02 |

| Halogen | Br (5-position) | Br (5-position) | Br (5-position) |

| Ester/Alkyl Group | Isopropyl | Methyl | Cyclopropyl |

| Predicted logP* | ~2.5 (higher lipophilicity) | ~1.8 | ~2.1 |

*Estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.